N(6)-(6-aminohexyl)-cAMP

描述

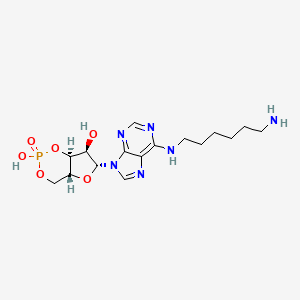

N(6)-(6-Aminohexyl)-cAMP is a synthetic cyclic adenosine monophosphate (cAMP) derivative modified at the N6 position of the adenine ring with a 6-aminohexyl group. This modification introduces a primary amino group at the terminus of a hexamethylene spacer, enabling covalent conjugation to solid supports (e.g., agarose) for affinity chromatography . Unlike natural cAMP, which activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac), this compound primarily serves as a ligand for enzyme immobilization and purification .

属性

分子式 |

C16H25N6O6P |

|---|---|

分子量 |

428.38 g/mol |

IUPAC 名称 |

(4aR,6R,7R,7aS)-6-[6-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C16H25N6O6P/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-12(23)13-10(27-16)7-26-29(24,25)28-13/h8-10,12-13,16,23H,1-7,17H2,(H,24,25)(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |

InChI 键 |

AKWUWZSPYZAFCY-XNIJJKJLSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O |

规范 SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O |

产品来源 |

United States |

相似化合物的比较

Binding Affinity and Enzyme Inhibition

N6 modifications significantly alter cAMP's interaction with target proteins. For example:

- N6-Phenyl-cAMP (N6-Phe-cAMP) binds Epac with affinity comparable to cAMP but fails to activate it, acting as a competitive inhibitor .

- N6-Monobutyryl-cAMP similarly inhibits Epac but with reduced efficacy compared to N6-Phe-cAMP .

- N(6)-(6-Aminohexyl)-cAMP exhibits strong binding to NAD+-dependent dehydrogenases (e.g., lactate dehydrogenase) with inhibition constants (Ki) up to 20-fold lower than 8-substituted AMP analogs (Table 1) .

Table 1: Competitive Inhibition Constants (Ki) of AMP Derivatives

| Compound | Ki (mM) | Target Enzyme |

|---|---|---|

| N(6)-(6-Aminohexyl)-AMP | 0.1–0.5 | Lactate dehydrogenase |

| 8-(6-Aminohexyl)-AMP | 2.0–10 | Lactate dehydrogenase |

| N6-Monobutyryl-cAMP | ~1.0 | Epac |

Functional Outcomes

- This compound: Lacks intrinsic signaling activity but facilitates enzyme purification due to its high-affinity binding and compatibility with CNBr-activated agarose .

Comparison with Other Substituted AMP Analogs

Positional Effects of Substitution

- N6-Substituted Analogs: The N6 position interacts with the "lid" region of Epac, stabilizing the active conformation . Substitutions here (e.g., aminohexyl, phenyl) preserve binding but disrupt activation.

- 8-Substituted Analogs: Modifications at the 8-position (e.g., 8-(6-aminohexyl)-AMP) reduce binding affinity by up to 20-fold compared to N6 analogs, as shown in Table 1 .

- Phosphate- or Ribose-Linked Analogs : These exhibit weaker binding to dehydrogenases than N6-modified derivatives .

Unique Advantages of this compound

Enhanced Binding and Specificity

The 6-aminohexyl spacer increases binding affinity by optimizing distance and orientation between the ligand and target enzymes.

Versatility in Biochemical Assays

The aminohexyl group enables conjugation to fluorescent dyes (e.g., Alexa Fluor®488) for high-throughput cAMP detection (Fig. 1) .

Fig. 1: Structure of Fluorescent this compound Derivative ![Fluorescent cAMP analog]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。